molecular formula C23H21N5OS2 B2542970 N-(2,5-dimethylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 955260-83-0

N-(2,5-dimethylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2542970
CAS No.: 955260-83-0
M. Wt: 447.58
InChI Key: XDPLCRZMDSDRSE-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a pyridazine core linked to a thiazol ring substituted with a pyridin-3-yl group. Its design integrates multiple aromatic and heterocyclic systems, likely influencing electronic properties, solubility, and intermolecular interactions .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5OS2/c1-14-6-7-15(2)19(11-14)26-20(29)13-30-21-9-8-18(27-28-21)22-16(3)25-23(31-22)17-5-4-10-24-12-17/h4-12H,13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPLCRZMDSDRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological properties, and relevant case studies based on the current literature.

Chemical Structure and Properties

The molecular formula of the compound is C23H21N5OS2C_{23}H_{21}N_{5}OS_{2}, with a molecular weight of 447.6 g/mol. The structure features a complex arrangement of aromatic rings and heterocycles, which are often associated with biological activity.

PropertyValue
Molecular FormulaC23H21N5OS2C_{23}H_{21}N_{5}OS_{2}
Molecular Weight447.6 g/mol
CAS Number955260-83-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of thiazole and pyridazine moieties. Specific methodologies may vary, but the general approach includes coupling reactions and functional group modifications to achieve the desired structure.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro tests showed significant inhibitory effects on human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The IC50 values indicate the concentration required to inhibit cell growth by 50%, which is a standard measure of drug potency.

Cell LineIC50 (μM)
HepG274.2
MDA-MB-23127.1

In comparison to established chemotherapeutics like sorafenib, which has an IC50 of 5.2 μM against MDA-MB-231, this compound shows promising potential for further development .

The mechanism by which this compound exerts its effects may involve inhibition of specific kinases or pathways associated with tumor growth and survival. Preliminary data suggest that it may act as a VEGFR2 inhibitor, although further studies are needed to elucidate its exact mechanism .

Case Studies

  • Study on MDA-MB-231 Cell Line : In a comparative study analyzing various compounds, N-(2,5-dimethylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-y)thio)acetamide exhibited an IC50 value significantly lower than many derivatives tested, indicating superior efficacy against this aggressive breast cancer cell line .
  • VEGFR Inhibition : A separate investigation into the compound's interaction with VEGFR indicated that at concentrations around 20 µM, it achieved an inhibitory rate of approximately 5.72%. While this is modest compared to other inhibitors, it still suggests potential for development as an anti-cancer agent targeting angiogenesis .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to N-(2,5-dimethylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide exhibit significant anticancer properties. For instance, derivatives of thiazole and pyridazine have been shown to inhibit cell proliferation in various cancer cell lines by targeting specific pathways involved in tumor growth.

In a study focused on thiazole derivatives, it was found that modifications to the thiazole ring significantly enhanced cytotoxicity against human cancer cells such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer) . The mechanism of action often involves the inhibition of protein kinases essential for cancer cell survival and proliferation.

Antimicrobial Activity

The antimicrobial potential of related compounds has also been investigated. For example, derivatives containing thiazole and pyridine rings have demonstrated activity against various bacterial strains and fungi. In vitro assays have shown that these compounds can inhibit the growth of pathogens such as Candida albicans and certain gram-positive bacteria .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The initial steps usually include the formation of the thiazole and pyridazine components followed by their coupling with the acetamide moiety. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Cytotoxicity Evaluation

A comprehensive evaluation of a series of thiazole-pyridazine derivatives was performed to assess their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications led to enhanced anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of synthesized thiazole derivatives. Disk diffusion assays revealed significant inhibition zones against C. albicans and gram-positive bacteria, demonstrating the potential use of these compounds in treating infections caused by resistant strains .

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Compound Core Heterocycles Key Substituents Functional Groups
Target Compound Pyridazine, thiazol 2,5-Dimethylphenyl, 4-methyl-2-(pyridin-3-yl)thiazol Thioether, acetamide
5f () Imidazo[2,1-b]thiazol 4-Chlorophenyl, 6-chloropyridin-3-yl Amide, chloro
5h () Imidazo[2,1-b]thiazol 4-Methoxyphenyl, 6-chloropyridin-3-yl Amide, methoxy
5j () Imidazo[2,1-b]thiazol 4-Chlorophenyl, 6-(4-methylpiperazinyl)pyridin-3-yl Amide, piperazinyl
5l () Imidazo[2,1-b]thiazol 4-Chlorophenyl, 4-(4-methoxybenzyl)piperazinyl Amide, benzyl-piperazinyl
Compound 1,2,4-Triazole 2,5-Dichlorophenyl, allyl, pyridin-2-yl Thioether, dichloro

Key Observations :

  • The target compound’s pyridazine-thiazol core is distinct from the imidazo[2,1-b]thiazol systems in –2 and the triazole in . Pyridazine’s dual adjacent nitrogen atoms may enhance dipole interactions compared to imidazothiazole or triazole cores.
  • Substituents on the aryl/heteroaryl groups vary significantly: chloro (5f, 5j), methoxy (5h), and piperazinyl (5j, 5l) in –2 contrast with the target’s 2,5-dimethylphenyl group. Methyl groups may reduce polarity compared to halogens or methoxy .

Physicochemical Properties

Melting points, yields, and molecular weights provide insights into synthetic feasibility and stability.

Table 2: Physicochemical Data Comparison

Compound Yield (%) Melting Point (°C) Molecular Formula Molecular Weight (g/mol)
Target Compound N/A N/A C₂₁H₂₁N₅OS₂ 423.55
5f () 72 215–217 C₁₉H₁₃Cl₂N₃OS 410.30
5h () 81 108–110 C₂₀H₁₆ClN₃O₂S 405.88
5j () 71 118–120 C₂₂H₂₃ClN₆OS 478.97
5l () 72 116–118 C₃₀H₂₉ClN₆O₂S 573.11
Compound N/A N/A C₁₉H₁₆Cl₂N₆OS 463.35

Key Observations :

  • Chloro-substituted derivatives (e.g., 5f, 5j) exhibit higher melting points (215–217°C, 118–120°C) compared to methoxy-substituted analogs (5h: 108–110°C), likely due to stronger intermolecular halogen bonding. The target compound’s dimethylphenyl group may lower melting points due to reduced polarity.
  • Piperazinyl-containing compounds (5j, 5l) show moderate melting points (118–120°C, 116–118°C) despite higher molecular weights, possibly due to conformational flexibility.
  • Synthetic yields for imidazothiazol derivatives (70–81%) suggest robust protocols, which may extend to the target compound’s synthesis .

Functional Group Impact on Solubility and Bioavailability

  • Chloro and methoxy groups : Enhance lipophilicity but may reduce aqueous solubility. The target’s methyl groups balance lipophilicity without extreme hydrophobicity.
  • Piperazinyl groups (e.g., 5j, 5l): Improve solubility via basic nitrogen atoms, a feature absent in the target compound.
  • Thioether vs. ether linkages : Thioethers (target, ) may offer greater metabolic stability compared to ethers .

Q & A

Q. Example Protocol :

Synthesize 5-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazine-3-thiol via nucleophilic substitution.

React with 2-chloro-N-(2,5-dimethylphenyl)acetamide in DMF with K₂CO₃ (60°C, 12 hrs) .

Purify via column chromatography (silica gel, ethyl acetate/hexane).

What spectroscopic methods are recommended for characterizing this compound?

Basic
A multi-technique approach ensures structural validation and purity:

Technique Purpose Key Data Points Reference
¹H/¹³C NMR Confirm backbone structure and substituentsPyridazine C-H (δ 8.5–9.5 ppm), thiazole C-S (δ 165–170 ppm)
IR Spectroscopy Identify functional groups (amide, thioether)Amide C=O (~1650 cm⁻¹), C-S (~670 cm⁻¹)
Elemental Analysis Verify purity≤0.4% deviation from calculated C/H/N/S values
HPLC-MS Assess purity and molecular ion[M+H]⁺ peak matching theoretical mass

How can computational modeling aid in predicting the bioactivity of this compound?

Advanced
Molecular docking (e.g., AutoDock Vina) predicts binding affinity to target proteins (e.g., kinases):

Protein Preparation : Retrieve target structure from PDB (e.g., EGFR kinase).

Ligand Optimization : Minimize energy of the compound using Gaussian09 (B3LYP/6-31G*).

Docking Simulations : Identify binding poses and interactions (e.g., hydrogen bonds with pyridinyl nitrogen) .

Validation : Compare with experimental IC₅₀ values from enzyme assays .

How to address discrepancies in elemental analysis data during purity assessment?

Advanced
Discrepancies often arise from incomplete purification or hygroscopicity :

  • Recrystallization : Use solvent mixtures (e.g., EtOH/H₂O) to remove polar impurities .
  • TGA Analysis : Confirm absence of solvent/water residues (<1% weight loss below 150°C) .
  • Alternative Techniques : Use X-ray crystallography for absolute structure confirmation if deviations persist .

What strategies optimize the regioselective introduction of substituents in the thiazole ring?

Advanced
Regioselectivity is controlled by:

  • Base Selection : Strong bases (e.g., NaH) favor C-5 substitution in thiazoles, while weak bases (e.g., Et₃N) promote C-2 .
  • Microwave-Assisted Synthesis : Reduces side reactions (e.g., 100°C, 30 mins, 80% yield) .
  • Protecting Groups : Use Boc groups on pyridinyl nitrogen to prevent undesired cyclization .

What are common impurities encountered during synthesis and their identification?

Q. Basic

  • By-products : Unreacted pyridazine-thiol (detected via TLC, Rf = 0.3 in EtOAc).
  • Oxidation Products : Sulfoxide derivatives (identified by MS [M+16]⁺ peak) .
  • Remediation : Add antioxidants (e.g., BHT) to reaction mixtures and store under inert gas .

How to design experiments (DoE) for reaction parameter optimization?

Advanced
Use Design of Experiments (DoE) to model variables:

Factors : Temperature (60–100°C), solvent (DMF vs. DMSO), catalyst loading (0.1–1 eq).

Response Variables : Yield, purity, reaction time.

Statistical Analysis : Fit data to a quadratic model (e.g., ANOVA, R² > 0.9) .

Validation : Confirm optimal conditions (e.g., 80°C, DMF, 0.5 eq K₂CO₃) in triplicate runs.

What solubility and stability considerations apply in different solvents?

Q. Basic

  • Solubility : Soluble in DMSO (>50 mg/mL), sparingly soluble in H₂O (<0.1 mg/mL).
  • Stability : Degrades in acidic conditions (pH < 4); store at 2–8°C in amber vials under N₂ .

How to analyze contradictions in reported biological activity across studies?

Advanced
Contradictions may stem from:

  • Assay Variability : Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .
  • Purity Differences : Compare HPLC traces between studies; impurities ≥5% skew IC₅₀ values .
  • Cell Line Heterogeneity : Use isogenic cell panels to isolate compound-specific effects .

What synthetic pathways are recommended for derivatives to improve pharmacokinetics?

Q. Advanced

  • Bioisosteric Replacement : Substitute thiazole with 1,2,4-triazole to enhance metabolic stability .
  • Prodrug Design : Introduce ester moieties (e.g., acetyl) for improved oral bioavailability .
  • PEGylation : Attach polyethylene glycol chains to increase solubility and half-life .

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